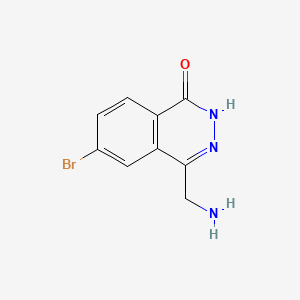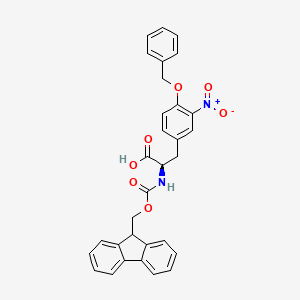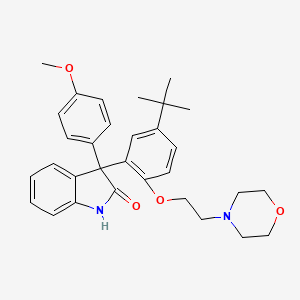
3-(5-tert-Butyl-2-(2-morpholinoethoxy)phenyl)-3-(4-methoxyphenyl)indolin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-tert-Butyl-2-(2-morpholinoethoxy)phenyl)-3-(4-methoxyphenyl)indolin-2-one is a complex organic compound that belongs to the class of indolin-2-one derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-tert-Butyl-2-(2-morpholinoethoxy)phenyl)-3-(4-methoxyphenyl)indolin-2-one typically involves multi-step organic reactions. A common approach might include:
Formation of the indolin-2-one core: This can be achieved through cyclization reactions involving appropriate starting materials.
Substitution reactions: Introducing the tert-butyl, morpholinoethoxy, and methoxyphenyl groups through nucleophilic substitution or other suitable methods.
Purification: The final compound is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or morpholinoethoxy groups.
Reduction: Reduction reactions could target the indolin-2-one core or other functional groups.
Substitution: Various substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
科学研究应用
3-(5-tert-Butyl-2-(2-morpholinoethoxy)phenyl)-3-(4-methoxyphenyl)indolin-2-one could have various applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or cellular pathways.
Medicine: Possible applications in drug development, particularly for targeting specific proteins or pathways.
Industry: Use in the synthesis of specialty chemicals or materials.
作用机制
The mechanism of action for this compound would depend on its specific interactions with biological targets. It might involve:
Binding to proteins: Inhibiting or activating enzymes or receptors.
Modulating pathways: Affecting signaling pathways within cells.
Cellular effects: Inducing apoptosis, altering cell cycle progression, or other cellular responses.
相似化合物的比较
Similar Compounds
3-(4-Methoxyphenyl)-3-phenylindolin-2-one: Lacks the tert-butyl and morpholinoethoxy groups.
3-(5-tert-Butyl-2-hydroxyphenyl)-3-(4-methoxyphenyl)indolin-2-one: Has a hydroxyl group instead of the morpholinoethoxy group.
Uniqueness
The presence of the tert-butyl and morpholinoethoxy groups in 3-(5-tert-Butyl-2-(2-morpholinoethoxy)phenyl)-3-(4-methoxyphenyl)indolin-2-one may confer unique properties, such as increased lipophilicity, enhanced binding affinity to certain targets, or improved pharmacokinetic properties.
属性
分子式 |
C31H36N2O4 |
|---|---|
分子量 |
500.6 g/mol |
IUPAC 名称 |
3-[5-tert-butyl-2-(2-morpholin-4-ylethoxy)phenyl]-3-(4-methoxyphenyl)-1H-indol-2-one |
InChI |
InChI=1S/C31H36N2O4/c1-30(2,3)23-11-14-28(37-20-17-33-15-18-36-19-16-33)26(21-23)31(22-9-12-24(35-4)13-10-22)25-7-5-6-8-27(25)32-29(31)34/h5-14,21H,15-20H2,1-4H3,(H,32,34) |
InChI 键 |
GBDYEVIVDCFIHW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC(=C(C=C1)OCCN2CCOCC2)C3(C4=CC=CC=C4NC3=O)C5=CC=C(C=C5)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


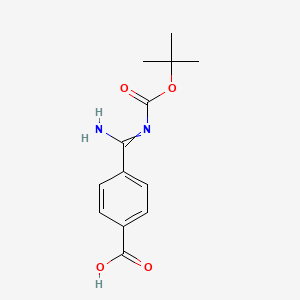
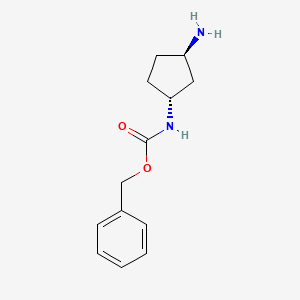
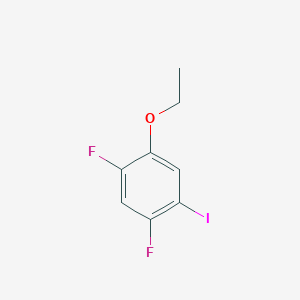
![Tert-butyl trans-3A,7-dimethyl-2,3,4,6,7,7A-hexahydro-1H-pyrrolo[3,4-C]pyridine-5-carboxylate](/img/structure/B14038609.png)
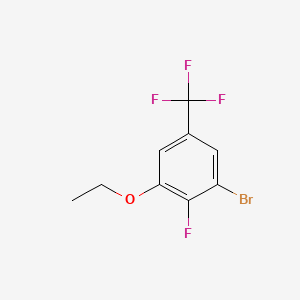
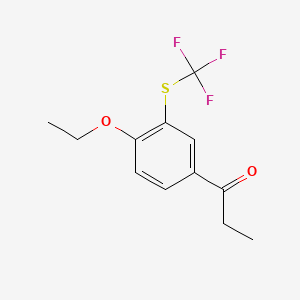
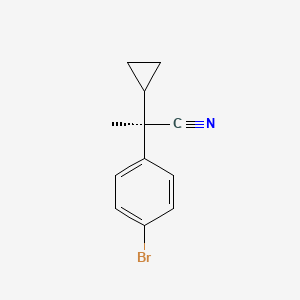

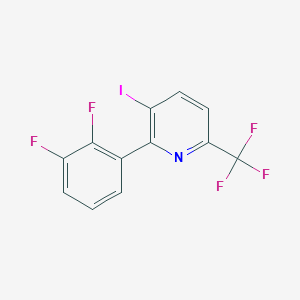
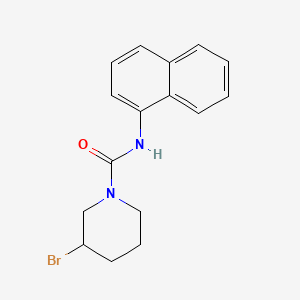
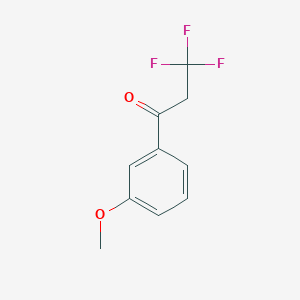
![Tert-butyl cis-3,3-difluoro-2,3A,4,6,7,7A-hexahydro-1H-pyrrolo[3,2-C]pyridine-5-carboxylate](/img/structure/B14038660.png)
